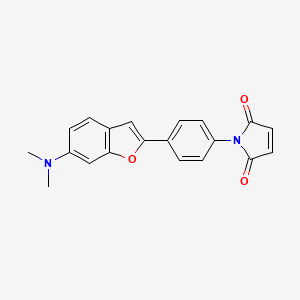

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide

Descripción general

Descripción

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a maleimide derivative that can be synthesized through a variety of methods.

Aplicaciones Científicas De Investigación

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is as a protein kinase inhibitor. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to inhibit a variety of protein kinases, including JNK, ERK, and p38 MAPK. Inhibition of these kinases has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been studied for its potential applications in the treatment of diabetes, obesity, and cardiovascular disease.

Mecanismo De Acción

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide exerts its effects by binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting kinase activity. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a high degree of selectivity for certain kinases, which makes it an attractive tool for studying the functions of specific kinases in biological systems.

Efectos Bioquímicos Y Fisiológicos

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has a variety of biochemical and physiological effects. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells, which suggests that it may have potential applications in the treatment of diabetes and obesity. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its high degree of selectivity for certain protein kinases. This makes it an attractive tool for studying the functions of specific kinases in biological systems. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its relatively high cost compared to other protein kinase inhibitors.

Direcciones Futuras

There are several future directions for the study of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide. One direction is the development of more selective and potent N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide analogs for use in scientific research. Another direction is the investigation of the potential therapeutic applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Finally, the elucidation of the signaling pathways and molecular mechanisms underlying the effects of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide on protein kinases will be an important area of future research.

Conclusion

In conclusion, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is a synthetic compound that has potential applications in scientific research. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods and has been shown to inhibit a variety of protein kinases. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has several advantages and limitations for use in lab experiments, and there are several future directions for its study.

Métodos De Síntesis

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods. One method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-aminophenylmaleimide in the presence of a coupling agent. Another method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-bromoaniline in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with maleic anhydride. Both methods yield N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide with high purity and yield.

Propiedades

IUPAC Name |

1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNRLOLSDAAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143702 | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

CAS RN |

101046-20-2 | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)